

3-Iodo-4-methoxy-pyridin-2-ylamine price per gram

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Compound of Interest

Compound Name: 3-Iodo-4-methoxy-pyridin-2-ylamine

Cat. No.: B1325003

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An In-Depth Technical Guide to the Market Price and Scientific Value of **3-Iodo-4-methoxy-pyridin-2-ylamine**

Executive Summary

3-Iodo-4-methoxy-pyridin-2-ylamine (CAS No. 956485-64-6) is a highly functionalized pyridine derivative that serves as a strategic building block in medicinal chemistry and drug discovery. Its market price, which is substantial on a per-gram basis, is a direct reflection of a complex interplay between its intricate, multi-step synthesis, the high purity required for research applications, and its intrinsic value as a versatile scaffold for creating novel therapeutic agents. This guide provides a comprehensive analysis of the compound's market price, delves into the technical justifications for its cost, and outlines its critical role and practical applications for research professionals. We will explore the synthetic complexities, analytical validation procedures, and the strategic importance of its unique trifunctional arrangement, offering a holistic view of why this specialty chemical commands a premium price.

Introduction to 3-Iodo-4-methoxy-pyridin-2-ylamine

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs and natural products.^{[1][2][3]} Its derivatives are central to the development of agents targeting a vast range of diseases. **3-Iodo-4-methoxy-pyridin-2-ylamine** is not a simple pyridine; it is a "specialty chemical" engineered with three distinct functional groups, each conferring specific reactivity and utility.

Chemical Identity and Properties

- IUPAC Name: 3-Iodo-4-methoxypyridin-2-amine
- CAS Number: 956485-64-6
- Molecular Formula: C₆H₇IN₂O
- Molecular Weight: 250.04 g/mol
- Structure: (A representative image would be placed here in a real document)

The strategic placement of the iodo, methoxy, and amine groups makes this molecule a highly valuable intermediate for building molecular complexity.^[4]

Significance in Research and Drug Development

Substituted pyridines are among the most prevalent structural units in pharmaceutical targets.^[5] The value of **3-Iodo-4-methoxy-pyridin-2-ylamine** lies in its trifunctional nature:

- The 2-Amino Group: Acts as a key nucleophile and a handle for constructing fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities.^[4]
- The 3-Iodo Group: Serves as a highly efficient leaving group for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).^[4] This allows for the precise and versatile introduction of carbon-carbon and carbon-heteroatom bonds, enabling chemists to explore structure-activity relationships (SAR) by attaching various molecular fragments.
- The 4-Methoxy Group: Modulates the electronic properties of the pyridine ring and can be a site for further modification. In some synthetic routes, it can be cleaved to reveal a hydroxyl group for additional functionalization.^[4]

This combination makes the molecule a prime building block for creating diverse chemical libraries for screening against biological targets like protein kinases.

Market Price Analysis

As a low-volume, high-value specialty chemical, the price of **3-Iodo-4-methoxy-pyridin-2-ylamine** is determined not by raw material costs alone, but by the value it provides in research and development.^{[6][7]}

Current Supplier Pricing

The price for research-grade quantities is consistently high, reflecting its status as a specialty building block. The following table summarizes publicly available pricing from major chemical suppliers.

Supplier	Catalog Number	Quantity	Purity	List Price (USD)	Price per Gram (USD)
Sigma-Aldrich (Merck)	ADE000406-1G	1 g	Not Specified ¹	\$529.00	\$529.00
Fisher Scientific	ADE0004061G	1 g	Not Specified ¹	Price on Request	-

¹Note: Sigma-Aldrich provides this product as part of its "AldrichCPR" (Chemicals for Pharmaceutical Research) collection and notes that analytical data is not collected by them; the buyer is responsible for confirming identity and purity.^[8] This places the onus of quality control on the end-user, a critical consideration discussed in Section 4.

Factors Influencing Price

The high cost of this compound is not arbitrary. It is a consequence of several intersecting factors inherent to the specialty chemicals market:^{[6][9][10][11]}

- **Synthesis Complexity:** The multi-step synthesis required is resource-intensive, involving expensive reagents, catalysts, and purification steps. The precise introduction of three different functional groups onto a pyridine ring with correct regiochemistry is non-trivial.
- **Research & Development Costs:** The development of a reliable synthetic route for a complex molecule like this requires significant investment in process chemistry.

- **Purity Requirements:** Even if not certified by the supplier, the implicit requirement for high purity (>95%) for use in sensitive downstream applications (like catalysis or biological assays) necessitates extensive purification (e.g., column chromatography, recrystallization), which lowers overall yield and increases cost.
- **Scale of Production:** This is not a bulk chemical. It is produced in small batches (grams to kilograms) to meet niche research demand, meaning economies of scale do not apply.
- **Value-Based Pricing:** The price reflects the compound's enabling role in potentially lucrative drug discovery programs.^[7] Its cost is a fraction of the overall R&D investment but is critical for project success.

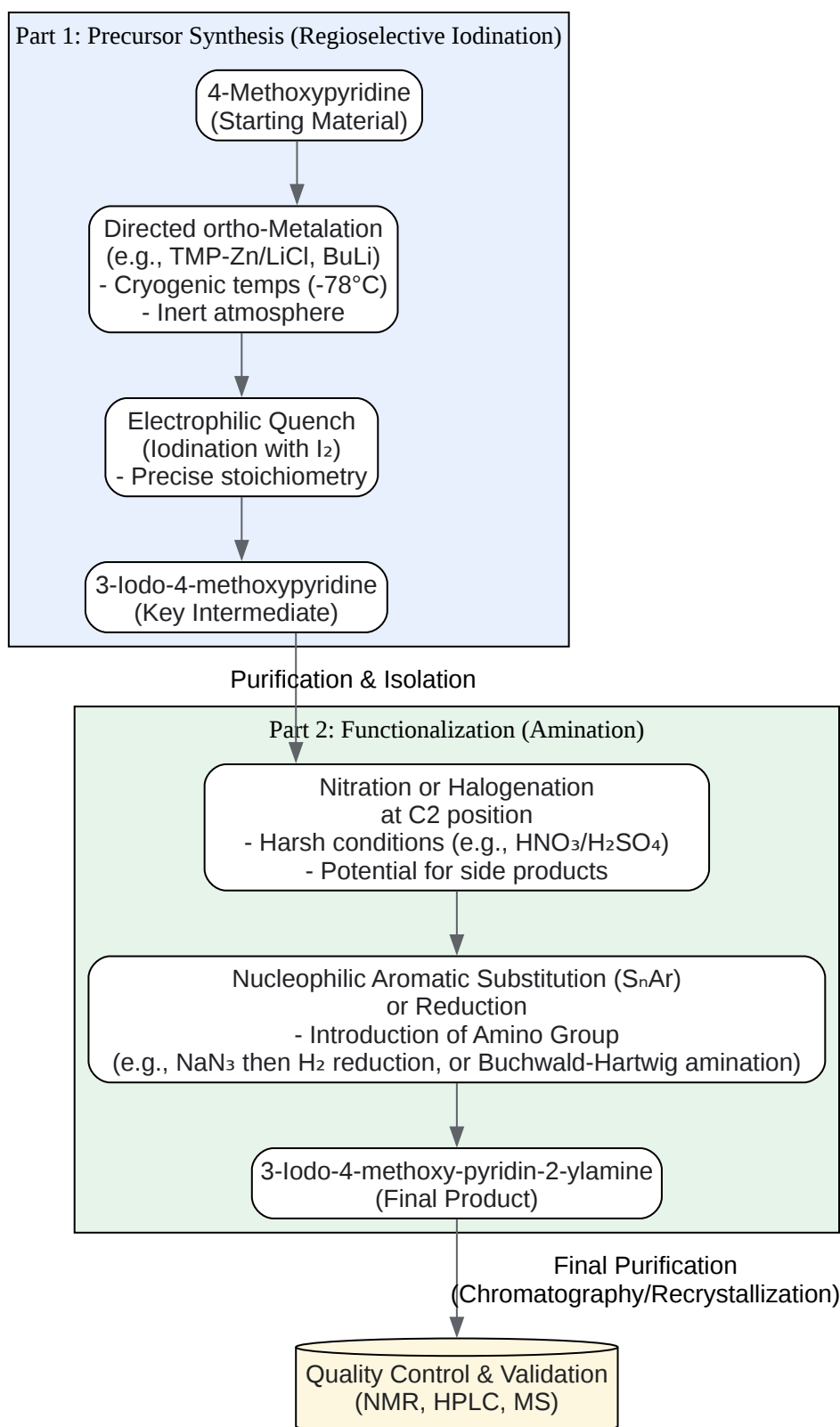
Technical Deep Dive: The "Why" Behind the Cost

To fully appreciate the price, one must understand the chemistry involved in its creation and validation.

Illustrative Synthesis Pathway

While the exact proprietary synthesis route used by suppliers is not public, a plausible and chemically sound pathway can be constructed based on established organometallic and heterocyclic chemistry principles. The synthesis of the precursor 3-Iodo-4-methoxypyridine has been described and involves directed ortho-metalation followed by iodination.^[12] Building upon this, a subsequent amination step is required.

The workflow below illustrates the logical steps and associated complexities that contribute to the final cost.



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Caption: Illustrative multi-step synthesis workflow for **3-iodo-4-methoxy-pyridin-2-ylamine**.

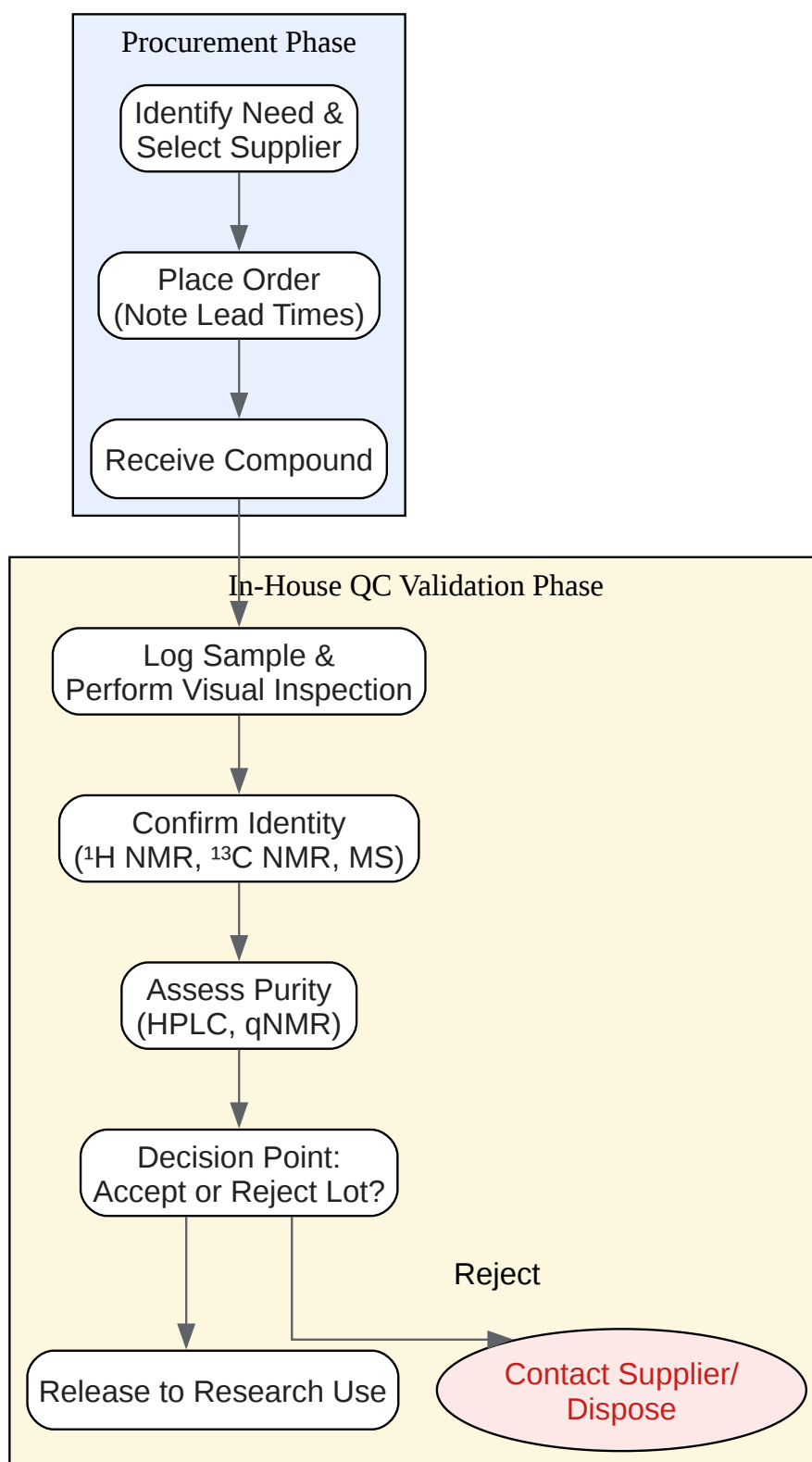
Causality Behind Experimental Choices:

- **Directed Metalation:** A simple electrophilic iodination of 4-methoxypyridine would be unselective. Using a directed metalation strategy with a bulky base like TMP (2,2,6,6-tetramethylpiperidine) ensures that deprotonation, and subsequent iodination, occurs specifically at the C3 position, adjacent to the directing methoxy group.^[12] This regiochemical control is critical and requires specialized, expensive reagents and cryogenic conditions.
- **Introduction of the Amino Group:** Introducing an amino group onto the electron-rich iodinated pyridine ring is challenging. A common route involves nitration at the 2-position followed by reduction. This step often requires harsh conditions and careful control to avoid over-reaction or degradation, and the subsequent reduction adds another synthetic step. Alternatively, a palladium-catalyzed amination could be used, but this requires costly catalysts and ligands.
- **Purification:** Each step generates byproducts. Extensive purification, typically via silica gel column chromatography, is required after each key transformation to isolate the desired intermediate in sufficient purity for the next step. This process is labor-intensive, consumes large volumes of solvent, and reduces the overall yield, thereby increasing the cost per gram of the final product.

Practical Considerations for Researchers

Procurement and Quality Control Workflow

Given that suppliers may sell this product on an "as-is" basis without a certificate of analysis, an in-house validation protocol is not just recommended, but essential for ensuring experimental integrity.



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Caption: A self-validating procurement and in-house QC workflow for specialty chemicals.

Detailed QC Protocol

This protocol describes a self-validating system to ensure the identity and purity of purchased **3-Iodo-4-methoxy-pyridin-2-ylamine**.

Objective: To confirm the chemical structure and assess the purity of the received material.

Methodologies:

- Identity Confirmation - Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Procedure: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). Acquire 1H NMR and ^{13}C NMR spectra.
 - Expected Outcome: The 1H NMR spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons (~3H singlet), and the amine protons (~2H broad singlet). The integration of these signals should match the expected proton count. The ^{13}C NMR should show 6 distinct carbon signals. The chemical shifts must be consistent with the proposed structure.
 - Validation: The observed spectra are compared against predicted spectra or data from literature/patents if available. This confirms the correct isomeric arrangement.
- Identity Confirmation - Mass Spectrometry (MS):
 - Procedure: Prepare a dilute solution and analyze using an ESI (Electrospray Ionization) mass spectrometer.
 - Expected Outcome: A prominent peak should be observed at $m/z = 251.0$, corresponding to the $[M+H]^+$ ion. The isotopic pattern should be consistent with the presence of one iodine atom.
 - Validation: This provides an exact mass measurement, confirming the molecular formula.
- Purity Assessment - High-Performance Liquid Chromatography (HPLC):
 - Procedure: Develop a suitable method using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA). Monitor the elution

profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

- Expected Outcome: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.
- Validation: A purity level of >95% is typically required for use in sensitive applications. This method quantifies impurities that may not be visible by NMR.

Handling and Storage

- Safety: The compound is classified as hazardous, with warnings for being harmful if swallowed, causing skin sensitization, and causing serious eye damage. Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

The price of **3-Iodo-4-methoxy-pyridin-2-ylamine**, while high, is a rational consequence of its identity as a precision-engineered specialty chemical. Its cost is not merely for a substance, but for the chemical complexity, synthetic difficulty, and high functional value embedded within its structure. For researchers in drug discovery, this molecule represents a powerful tool, enabling the efficient synthesis and exploration of novel chemical entities. Understanding the technical and economic factors behind its price allows for better project planning, budget justification, and an appreciation for the intricate value chain that supports cutting-edge scientific research.

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